molecular formula C11H11ClN4 B13130305 2-Chloro-6-(dimethylamino)-4-ethyl-3,5-pyridinedicarbonitrile

2-Chloro-6-(dimethylamino)-4-ethyl-3,5-pyridinedicarbonitrile

Cat. No.: B13130305
M. Wt: 234.68 g/mol
InChI Key: OAUICDABXUAONA-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano groups at positions 3 and 5, a chlorine atom at position 2, a dimethylamino group at position 6, and an ethyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.

    Introduction of Cyano Groups: The cyano groups can be introduced via a nucleophilic substitution reaction using cyanide salts.

    Chlorination: The chlorine atom is introduced through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

    Dimethylamino Group Addition: The dimethylamino group is typically added through a nucleophilic substitution reaction using dimethylamine.

    Ethyl Group Addition: The ethyl group can be introduced via an alkylation reaction using ethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and cyano positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in aqueous or alcoholic solution.

Major Products

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids.

    Reduction: Reduced derivatives with functional groups like amines.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine or cyano groups.

Scientific Research Applications

3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its binding affinity to biological targets, while the cyano groups can influence its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Pyridinedicarbonitrile, 2-chloro-6-ethoxy-4-phenyl-
  • 3,5-Pyridinedicarbonitrile, 2-chloro-6-methoxy-4-phenyl-

Uniqueness

3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- is unique due to the presence of the dimethylamino group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The ethyl group at position 4 also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-6-(dimethylamino)-4-ethylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C11H11ClN4/c1-4-7-8(5-13)10(12)15-11(16(2)3)9(7)6-14/h4H2,1-3H3

InChI Key

OAUICDABXUAONA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)Cl)N(C)C)C#N

Origin of Product

United States

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